molecular formula C19H20F3NO3S B2724281 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 2034261-79-3

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B2724281
CAS No.: 2034261-79-3
M. Wt: 399.43
InChI Key: YXVGPFLMVZUYSK-UHFFFAOYSA-N
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Description

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H20F3NO3S and its molecular weight is 399.43. The purity is usually 95%.
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Biological Activity

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. Its unique molecular structure, which includes an indene moiety and a trifluoromethyl-substituted phenyl group, suggests a variety of interactions with biological systems. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C19_{19}H20_{20}F3_{3}N1_{1}O3_{3}S1_{1}
  • Molecular Weight : 399.4 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxy-2,3-dihydro-1H-indene with a suitable sulfonamide derivative under controlled conditions. The general synthetic route can be outlined as follows:

  • Formation of Indene Moiety : The indene structure is formed through cyclization reactions from appropriate precursors.
  • Introduction of Functional Groups : The methanesulfonamide group is introduced via nucleophilic substitution reactions, often facilitated by the use of bases such as sodium hydride in an aprotic solvent like DMF or DMSO.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives with indene structures can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary data suggest that it may possess activity against both Gram-positive and Gram-negative bacteria, potentially making it a candidate for further development as an antimicrobial agent.

The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is believed to interact with specific enzymes or receptors involved in critical biochemical pathways, thereby modulating their activity. For example, sulfonamides are known to inhibit certain enzymes in bacterial biosynthesis pathways.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various indene derivatives, including those structurally related to this compound. The results indicated that these compounds significantly reduced tumor growth in xenograft models, suggesting their potential as therapeutic agents against specific cancer types.

Case Study 2: Antimicrobial Efficacy

In another study featured in Antimicrobial Agents and Chemotherapy, researchers tested the antimicrobial efficacy of various sulfonamide derivatives against common pathogens. The findings revealed that compounds with similar structures exhibited notable antibacterial activity, particularly against resistant strains of bacteria.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference Source
AnticancerInduces apoptosis in cancer cell linesJournal of Medicinal Chemistry
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaAntimicrobial Agents and Chemotherapy
Enzyme InhibitionModulates enzyme activity involved in biosynthesisVarious studies

Properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO3S/c1-26-18(10-15-4-2-3-5-16(15)11-18)13-23-27(24,25)12-14-6-8-17(9-7-14)19(20,21)22/h2-9,23H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVGPFLMVZUYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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